Ethyl (2-{[(5-benzyl-2-methyl-1,3-thiazol-4-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate
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Overview
Description
Ethyl (2-{[(5-benzyl-2-methyl-1,3-thiazol-4-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate is a complex organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of two thiazole rings, a benzyl group, and an ethyl acetate moiety. Thiazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry .
Preparation Methods
The synthesis of Ethyl (2-{[(5-benzyl-2-methyl-1,3-thiazol-4-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the thiazole ring: The initial step involves the cyclization of appropriate precursors to form the thiazole ring.
Introduction of the benzyl group: The benzyl group can be introduced through a nucleophilic substitution reaction using benzyl halides.
Formation of the second thiazole ring: The second thiazole ring is formed through a similar cyclization process as the first.
Coupling of the two thiazole rings: The two thiazole rings are coupled together using appropriate coupling agents and conditions.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl acetate moiety.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using continuous flow reactors and automated synthesis techniques .
Chemical Reactions Analysis
Ethyl (2-{[(5-benzyl-2-methyl-1,3-thiazol-4-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate undergoes various chemical reactions, including:
Substitution: The thiazole rings can undergo electrophilic and nucleophilic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyl group may yield benzaldehyde or benzoic acid .
Scientific Research Applications
Ethyl (2-{[(5-benzyl-2-methyl-1,3-thiazol-4-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate has several scientific research applications:
Medicinal Chemistry: Thiazole derivatives are studied for their potential as antimicrobial, antifungal, antiviral, and anticancer agents. This compound may be explored for similar activities.
Biological Studies: The compound can be used in studies to understand the biological pathways and molecular targets of thiazole derivatives.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules and can be used to develop new synthetic methodologies.
Material Science: Thiazole derivatives are also investigated for their potential use in materials science, including the development of new polymers and dyes.
Mechanism of Action
The mechanism of action of Ethyl (2-{[(5-benzyl-2-methyl-1,3-thiazol-4-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. Thiazole derivatives are known to interact with enzymes, receptors, and DNA, leading to a range of biological effects . The compound may inhibit enzyme activity, disrupt cellular processes, or induce apoptosis in cancer cells .
Comparison with Similar Compounds
Ethyl (2-{[(5-benzyl-2-methyl-1,3-thiazol-4-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate can be compared with other thiazole derivatives such as:
Ethyl 2-aminothiazole-4-acetate: This compound has a similar structure but lacks the benzyl group and the second thiazole ring.
2,4-Disubstituted thiazoles: These compounds have substitutions at the 2 and 4 positions of the thiazole ring and exhibit a range of biological activities.
Thiazole-based drugs: Compounds like sulfathiazole and ritonavir are well-known thiazole derivatives with established medicinal uses.
The uniqueness of this compound lies in its specific structure, which may confer distinct biological activities and synthetic utility .
Properties
Molecular Formula |
C19H19N3O3S2 |
---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
ethyl 2-[2-[(5-benzyl-2-methyl-1,3-thiazole-4-carbonyl)amino]-1,3-thiazol-4-yl]acetate |
InChI |
InChI=1S/C19H19N3O3S2/c1-3-25-16(23)10-14-11-26-19(21-14)22-18(24)17-15(27-12(2)20-17)9-13-7-5-4-6-8-13/h4-8,11H,3,9-10H2,1-2H3,(H,21,22,24) |
InChI Key |
UBXDEJQPMBADMV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)C2=C(SC(=N2)C)CC3=CC=CC=C3 |
Origin of Product |
United States |
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